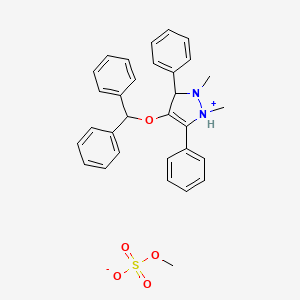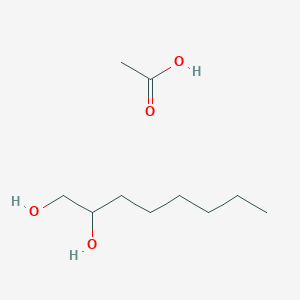
Acetic acid;octane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;octane-1,2-diol is a compound that combines the properties of acetic acid and octane-1,2-diol Acetic acid is a simple carboxylic acid known for its role in vinegar, while octane-1,2-diol is a diol with two hydroxyl groups on an eight-carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;octane-1,2-diol typically involves the reaction of acetic acid with octane-1,2-diol under acidic conditions. The reaction is catalyzed by an acid, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, and water is removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of molecular sieves or a Dean-Stark apparatus helps in the efficient removal of water, further driving the esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;octane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in octane-1,2-diol can be oxidized to form carbonyl compounds.
Reduction: The ester bond can be reduced to yield the corresponding alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted diols or esters.
Wissenschaftliche Forschungsanwendungen
Acetic acid;octane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclic acetals and hemiacetals.
Biology: Investigated for its potential antimicrobial properties due to the presence of hydroxyl groups.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of acetic acid;octane-1,2-diol involves the interaction of its functional groups with biological molecules. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester bond can be hydrolyzed by esterases, releasing acetic acid and octane-1,2-diol, which can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene glycol: A diol with two hydroxyl groups on a two-carbon chain.
Propylene glycol: A diol with two hydroxyl groups on a three-carbon chain.
Butane-1,4-diol: A diol with two hydroxyl groups on a four-carbon chain.
Uniqueness
Acetic acid;octane-1,2-diol is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter diols. The presence of the ester bond also adds to its versatility in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
57852-35-4 |
|---|---|
Molekularformel |
C10H22O4 |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
acetic acid;octane-1,2-diol |
InChI |
InChI=1S/C8H18O2.C2H4O2/c1-2-3-4-5-6-8(10)7-9;1-2(3)4/h8-10H,2-7H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
IQYOGNHDXROPGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CO)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
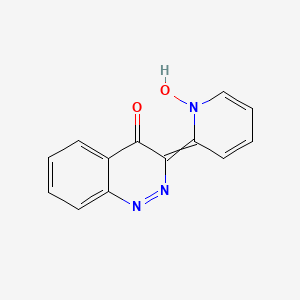
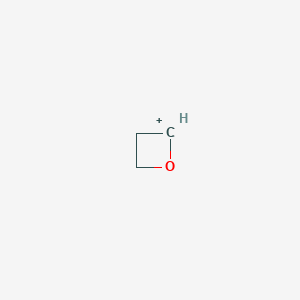

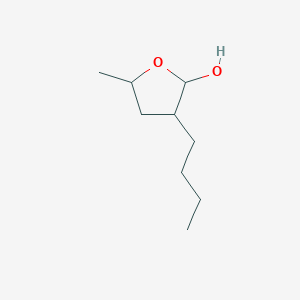
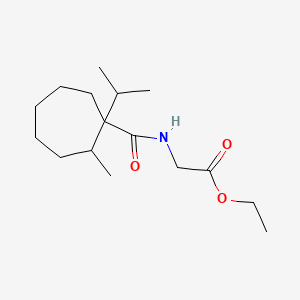
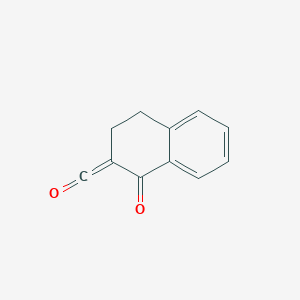
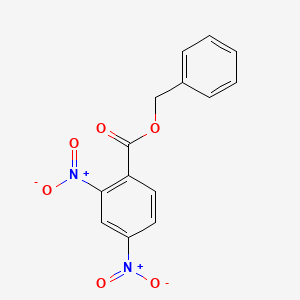
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-, 5-oxide](/img/structure/B14621993.png)
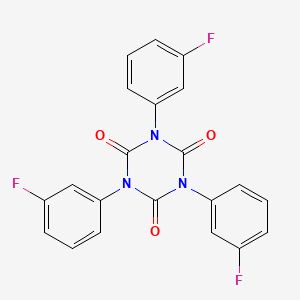


![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
